molecular formula C19H19N3O2S B2822650 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone CAS No. 681162-18-5

1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone

Cat. No.: B2822650
CAS No.: 681162-18-5
M. Wt: 353.44
InChI Key: GYCCBMDQLOGOLD-UHFFFAOYSA-N
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Description

1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone is a synthetic small molecule characterized by a molecular architecture that integrates a benzothiazole heterocycle, a piperazine ring, and a phenoxyethanone moiety. This specific combination of structural features is of significant interest in medicinal chemistry research, particularly in the development of novel pharmacologically active compounds. The benzothiazole nucleus is a privileged scaffold in drug discovery, known to confer a wide range of biological activities. Scientific literature indicates that derivatives containing the benzothiazole core have been investigated as potent inhibitors of enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are key targets for pain and inflammation research . Furthermore, such compounds have demonstrated potential as antimicrobial agents and for the development of multifunctional agents with photoprotective and antioxidant properties . The presence of the piperazine ring often contributes to favorable pharmacokinetic properties and the ability to interact with multiple biological targets, a approach known as polypharmacology . This makes this compound a valuable chemical tool for researchers exploring new therapeutic avenues in areas such as infectious disease, oncology, and neuropharmacology. This product is provided for research purposes exclusively. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c23-18(14-24-15-6-2-1-3-7-15)21-10-12-22(13-11-21)19-20-16-8-4-5-9-17(16)25-19/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCCBMDQLOGOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone typically involves multi-step procedures. One common method includes the coupling of substituted 2-amino benzothiazoles with phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions often involve the use of solvents like toluene and catalysts such as thionyl chloride under a nitrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents like thionyl chloride and nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines .

Scientific Research Applications

Primary Targets

1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone primarily targets:

  • Cyclooxygenase-1 (COX-1) : Inhibition leads to reduced prostaglandin synthesis, resulting in anti-inflammatory effects.
  • Mycobacterium tuberculosis : Exhibits potential antibacterial activity against tuberculosis.

Mode of Action

The compound inhibits COX-1, crucial in the inflammatory response, decreasing the production of inflammatory mediators and alleviating inflammation-related symptoms.

Chemistry

This compound serves as a building block for synthesizing more complex molecules, facilitating the development of new chemical entities with enhanced properties.

Biology

The compound is studied for its potential antibacterial and anti-inflammatory properties. Research indicates its efficacy against various bacterial strains, including those resistant to conventional antibiotics.

Medicine

Investigated for developing new therapeutic agents, particularly in treating conditions like inflammation and bacterial infections. Its unique structure allows for modifications that can enhance its pharmacological profile.

Recent studies have highlighted the compound's diverse biological activities:

  • Antimicrobial Activity : Demonstrates significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli12 µg/mL
S. aureus10 µg/mL
P. aeruginosa15 µg/mL

This table illustrates the compound's efficacy against common pathogens, suggesting its potential as an antimicrobial agent.

Case Studies

Several studies have documented the applications of this compound:

  • Anti-inflammatory Studies : Research has shown that derivatives of benzothiazole exhibit significant anti-inflammatory effects through COX inhibition, making them potential candidates for treating inflammatory diseases.
  • Antitubercular Activity : A study demonstrated that benzothiazole derivatives possess notable antitubercular activity, indicating their potential use in combating tuberculosis.
  • Anticancer Potential : The compound's ability to induce apoptosis in cancer cells has been explored, with promising results indicating its role as a cytotoxic agent against various cancer cell lines.

Mechanism of Action

The mechanism of action of 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation . Molecular docking studies have also suggested that this compound can bind to protein receptors, influencing their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzothiazole-piperazine derivatives share structural motifs but differ in substituents, leading to variations in physicochemical properties and bioactivity. Below is a systematic comparison:

Table 1: Structural and Analytical Comparison

Compound Name / ID (Source) Key Substituents Molecular Weight (g/mol) Elemental Analysis (C/H/N) Notable Bioactivity
Target compound (Hypothetical) Phenoxy-ethanone ~352.4 (calculated) C: ~64.0%; H: ~5.1%; N: ~11.9% Anticancer (IC₅₀ values pending)
5i () 4-(((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-1,2,3-triazole 593.17 C: 60.77%; H: 4.63%; N: 21.29% Antiproliferative activity against MCF-7 (breast cancer)
5j () 4-((Benzo[d]thiazol-2-ylthio)methyl)-1H-1,2,3-triazole 507.10 C: 54.31%; H: 4.24%; N: 19.39% Moderate activity against HeLa (cervical cancer)
6a () Phenylthio-ethanone 383.47 C: 59.82%; H: 4.73%; N: 10.96% IC₅₀ = 8.2 µM (HL-60 leukemia)
11a () Urea-linked trifluoromethylphenyl 484.2 (ESI-MS) N/A Anti-tubercular activity (MIC = 1.6 µg/mL)
15 () Chloro-ethanone 335.84 C: 53.50%; H: 4.50%; N: 12.50% Anti-HIV activity (EC₅₀ = 0.8 µM)

Key Observations:

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., trifluoromethyl in 11a ) enhance antimicrobial activity by improving membrane permeability .
  • Bulkier substituents (e.g., diphenyltriazole in 5i ) increase steric hindrance, reducing binding affinity to certain kinases but improving selectivity .

Spectroscopic Trends: The ethanone carbonyl signal in ¹³C-NMR consistently appears at δ 168–170 ppm across analogs, confirming structural integrity . Aromatic proton shifts (δ 7.0–8.1 ppm) are conserved in benzothiazole-containing compounds .

Synthetic Yield and Practicality :

  • Alkylation reactions (e.g., 6a–6f in ) achieve higher yields (58–83%) compared to cycloaddition-based syntheses (e.g., 5i–5l : 70–91%) due to fewer side reactions .

Biological Activity

1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone is a benzothiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential anti-inflammatory, antimicrobial, and anticancer properties, making it a subject of interest for further research and development.

Chemical Structure and Properties

The compound features a complex structure with three key components:

  • Benzothiazole Ring : Known for its diverse biological activities.
  • Piperazine Ring : Often associated with pharmacological effects.
  • Phenoxyethanone Moiety : Contributes to the compound's chemical reactivity.

Chemical Formula

The molecular formula of this compound is C19H19N3O2SC_{19}H_{19}N_{3}O_{2}S with a molecular weight of approximately 357.44 g/mol.

The biological activity of this compound primarily revolves around its interaction with specific molecular targets:

Primary Targets:

  • Cyclooxygenase-1 (COX-1) : Inhibition leads to reduced prostaglandin synthesis, resulting in anti-inflammatory effects.
  • Mycobacterium tuberculosis : Exhibits potential antibacterial activity against tuberculosis.

Mode of Action:
The compound inhibits COX-1, which is crucial in the inflammatory response. By blocking this enzyme, it decreases the production of inflammatory mediators, thereby alleviating symptoms associated with inflammation.

Anti-inflammatory Activity

Research indicates that this compound significantly reduces inflammation through its action on COX enzymes. In vitro studies have demonstrated a marked decrease in inflammatory markers in cell cultures treated with this compound.

Antimicrobial Activity

This compound has shown promising results against various bacterial strains, particularly Mycobacterium tuberculosis. In vitro assays revealed minimum inhibitory concentrations (MICs) in the low micromolar range (1–10 μM), indicating strong antibacterial potential .

Anticancer Properties

Initial studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. The exact mechanisms are still under investigation, but it is hypothesized that the compound may induce apoptosis or cell cycle arrest in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of benzothiazole derivatives, including this compound:

StudyFindings
Identified as a new anti-mycobacterial chemotype with significant activity against M. tuberculosis.
Highlighted recent synthetic developments and biological evaluations of benzothiazole derivatives, noting their potential in treating infectious diseases.
Investigated the structural characteristics affecting biological activity, emphasizing the importance of functional groups in enhancing efficacy.

Synthesis and Preparation Methods

The synthesis of this compound typically involves multi-step procedures:

  • Formation of Benzothiazole Moiety : Synthesized through cyclization reactions involving 2-amino thiophenol and suitable aldehydes.
  • Piperazine Ring Formation : Achieved by reacting the benzothiazole derivative with piperazine under controlled conditions.
  • Phenoxyethanone Attachment : The final step involves attaching the phenoxyethanone group via nucleophilic substitution reactions.

These methods are optimized for yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency.

Q & A

Q. What are the optimal synthetic routes for 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl-containing reagents under acidic conditions .
  • Step 2 : Coupling the benzothiazole moiety to a piperazine ring using carbodiimides (e.g., EDC/HOBt) or halogenated intermediates (e.g., chloroethanone derivatives) in inert atmospheres to prevent oxidation .
  • Step 3 : Phenoxy group introduction via nucleophilic substitution or Ullmann-type coupling, requiring controlled temperatures (60–80°C) and polar aprotic solvents (DMF or DMSO) .
  • Optimization : Use TLC and HPLC to monitor intermediates; optimize yields by adjusting stoichiometry and catalyst loading (e.g., Pd catalysts for cross-coupling) .

Q. Which characterization techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments and connectivity, focusing on benzothiazole (δ 7.2–8.5 ppm) and piperazine (δ 2.5–3.5 ppm) signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C19H17N3O2S) and detect isotopic patterns .
  • HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at λ = 254 nm .
  • Elemental Analysis : Validate C/H/N/S ratios within ±0.4% of theoretical values .

Q. What are the primary biological activities reported for this compound, and how are they tested?

  • Methodological Answer :
  • Antimicrobial Activity : Tested via broth microdilution assays (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus), showing MICs of 2–8 µg/mL .
  • Anti-inflammatory Effects : Evaluated using LPS-induced RAW 264.7 macrophages, measuring TNF-α suppression via ELISA (IC50 ~10 µM) .
  • Cytotoxicity : Assessed with MTT assays on HEK-293 cells to rule out nonspecific toxicity (CC50 > 50 µM) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

  • Methodological Answer :
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -Cl, -NO2) at the benzothiazole 6-position to enhance antimicrobial activity (e.g., MIC reduction by 50% vs. parent compound) .
  • Piperazine Modifications : Replace piperazine with morpholine or thiomorpholine to improve solubility (logP reduction by 0.5–1.0 units) without compromising target binding .
  • Phenoxy Group Optimization : Substitute phenoxy with naphthyl or heteroaryl groups (e.g., pyridyl) to explore π-π stacking interactions in enzyme active sites .

Q. How can contradictory results in biological assays (e.g., varying MICs across studies) be resolved?

  • Methodological Answer :
  • Orthogonal Assays : Validate antimicrobial activity using both broth microdilution and agar diffusion assays to rule out methodological biases .
  • Strain-Specificity : Test against a standardized panel (e.g., ATCC strains) to control for genetic variability .
  • Compound Stability : Assess degradation in assay media via LC-MS; use freshly prepared DMSO stocks to avoid solubility issues .

Q. What strategies are effective in improving the compound’s metabolic stability for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Mask polar groups (e.g., esterification of the ethanone moiety) to enhance bioavailability .
  • CYP450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic (PK) studies to reduce hepatic clearance .
  • Formulation : Use nanoemulsions or liposomes to improve aqueous solubility and prolong half-life in rodent models .

Q. How can target identification studies elucidate the compound’s mechanism of action?

  • Methodological Answer :
  • Affinity Chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from bacterial lysates .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to putative targets (e.g., bacterial dihydrofolate reductase) .
  • CRISPR-Cas9 Screening : Identify gene knockouts that confer resistance in E. coli to pinpoint molecular targets .

Q. What in vivo models are suitable for evaluating efficacy and toxicity?

  • Methodological Answer :
  • Murine Infection Models : Use neutropenic mice infected with S. aureus (1×10⁶ CFU/mL) to test dose-dependent bacterial load reduction .
  • Toxicity Profiling : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) in Sprague-Dawley rats after 14-day repeated dosing .

Q. How can computational methods predict off-target interactions and toxicity risks?

  • Methodological Answer :
  • Molecular Docking : Screen against the Protein Data Bank (PDB) using AutoDock Vina to identify unintended kinase or GPCR binding .
  • QSAR Models : Train algorithms on Tox21 datasets to predict hepatotoxicity (e.g., mitochondrial dysfunction) .
  • MD Simulations : Simulate binding to hERG channels to assess cardiac liability (e.g., ΔG binding > -8 kcal/mol indicates low risk) .

Q. What crystallographic techniques resolve the compound’s 3D structure for rational drug design?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (acetonitrile/water) to determine bond lengths/angles (e.g., C-S bond: 1.74 Å) .
  • Powder XRD : Confirm polymorphism absence by matching experimental patterns with simulated data .

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